4-Cyclopropylpyrimidine-2-carbonitrile
Description
4-Cyclopropylpyrimidine-2-carbonitrile is a pyrimidine derivative featuring a cyclopropyl substituent at position 4 and a carbonitrile group at position 2.
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-cyclopropylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
GSPGKJBETFTACI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4-Cyclopropylpyrimidine-2-carbonitrile
The synthesis of this compound can be achieved through various methods, including multi-component reactions and cyclization techniques. A notable approach involves the reaction of cyclopropylamine with pyrimidine derivatives under specific conditions to yield the target compound efficiently. The synthesis often emphasizes green chemistry principles, utilizing eco-friendly solvents and catalysts.
Anti-inflammatory Properties
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, a study reported IC50 values for related compounds that were comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that certain pyrimidine derivatives can inhibit eEF-2K activity, which is associated with cancer cell proliferation. Compounds structurally similar to this compound showed promising results in reducing eEF-2K activity in breast cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Effects
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.
Case Study: Anti-inflammatory Activity Evaluation
A comprehensive study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The study utilized carrageenan-induced paw edema models in rats to assess efficacy. The results indicated that the compound significantly reduced inflammation compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
Case Study: Anticancer Activity in MDA-MB-231 Cells
In another study focusing on breast cancer treatment, several pyrimidine analogs were screened for their ability to inhibit eEF-2K activity in MDA-MB-231 cells. The results demonstrated that compounds with structural similarities to this compound significantly inhibited eEF-2K activity, suggesting a pathway for developing effective anticancer therapies .
Conclusion and Future Directions
The applications of this compound span several therapeutic areas, particularly in anti-inflammatory and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Future research should focus on:
- Expanding the understanding of structure–activity relationships (SARs) to enhance efficacy.
- Conducting clinical trials to evaluate safety and effectiveness in humans.
- Investigating additional therapeutic applications in areas such as antimicrobial treatments.
The compound holds promise as a versatile agent in pharmaceutical development, warranting further exploration within the scientific community.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents, molecular weights, and key features of 4-Cyclopropylpyrimidine-2-carbonitrile with analogs from the evidence:
*Estimated based on molecular formula (C₈H₇N₃).
Key Observations:
- Electronic Effects: The carbonitrile group (electron-withdrawing) contrasts with substituents like methoxyethylsulfanyl (electron-donating, ) or benzylsulfanyl (), influencing reactivity and dipole interactions.
- Hydrogen Bonding: Compounds like ’s 6-oxo derivative form intermolecular N–H⋯O hydrogen bonds, which may enhance crystallinity or solubility compared to non-oxo analogs .
Physicochemical Properties
- Planarity: The pyrimidine core in ’s compound is nearly planar, a feature likely shared with the target compound. Planarity enhances π-π stacking interactions with biological targets .
- Solubility: The methoxyethylsulfanyl group in may improve aqueous solubility compared to hydrophobic substituents like benzylsulfanyl () or cyclopropyl.
Preparation Methods
Synthesis from Uracil Derivatives
A prominent method involves the cyclization of 1,3-disubstituted uracil derivatives (18c–18e ) using the Vilsmeier reagent (19 ) generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Subsequent treatment with cyanoacetamide in ethanol yields pyrido[2,3-d]pyrimidine-2,4-diones (6–16 ). For example:
Role of Cyanoacetamide
Alkylation and Nucleophilic Substitution
Direct Alkylation of Pyrimidine Scaffolds
Alkylation of 4-chloropyrimidine-2-carbonitrile with cyclopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) provides the target compound:
Palladium-Catalyzed Cross-Coupling
A patent describes the use of tetrakis(triphenylphosphine)palladium(0) to couple cyclopropylboronic acid with 4-bromopyrimidine-2-carbonitrile:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Cs₂CO₃ (2.0 equiv).
-
Solvent : Tetrahydrofuran (THF), 70°C, 8 hours.
Oxidation of Thiomethyl Intermediates
Thiomethyl to Carbonitrile Conversion
Thiomethyl precursors (e.g., 2-methylthio-4-cyclopropylpyrimidine) are oxidized to the corresponding nitrile using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):
Multicomponent Reactions with Aldehydes
Cyclopropanecarbaldehyde Condensation
A three-component reaction involving cyclopropanecarbaldehyde (8b ), guanidine hydrochloride, and malononitrile yields 2,4-diaminopyrimidine-5-carbonitrile intermediates. Subsequent Raney nickel reduction and reductive amination afford 4-cyclopropyl derivatives:
Comparative Analysis of Methods
Challenges and Optimization
Side Reactions
Scalability
The alkylation method (Section 2.1) is preferred for large-scale synthesis due to shorter reaction times and lower catalyst costs.
Recent Advances
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclopropylpyrimidine-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step strategies. A common approach is cyclocondensation of aldehydes with thiourea and malononitrile, followed by alkylation to introduce the cyclopropyl group. For example, cyclopropyl moieties can be introduced via nucleophilic substitution using cyclopropyl reagents under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include chlorination of pyrimidine precursors followed by substitution with cyclopropyl groups .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Structural validation requires 1H/13C NMR for functional group identification (e.g., nitrile peaks at ~115 ppm in 13C NMR) and X-ray crystallography for absolute configuration determination. Tools like ORTEP-III (with GUI) enable 3D visualization of bond distances and angles, critical for verifying planarity of the pyrimidine ring and cyclopropyl geometry .
Q. How should hazardous byproducts (e.g., chlorinated intermediates) be managed during synthesis?
- Methodological Answer : Chlorinated byproducts require strict safety protocols:
- Use fume hoods and PPE to prevent inhalation/contact.
- Segregate waste and collaborate with certified disposal services.
- Consult Material Safety Data Sheets (MSDS) for toxicity profiles and emergency measures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclopropane ring stability during synthesis?
- Methodological Answer :
- Solvent/base selection : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize ring-opening side reactions.
- Temperature control : Stir at room temperature or under mild heating (≤50°C) to preserve cyclopropane integrity.
- Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Functionalization : Introduce sulfanyl groups (e.g., via alkylation of 2-mercapto intermediates) to improve solubility and binding affinity.
- Aryl substitution : Modify the pyrimidine core with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability.
- Pharmacophore modeling : Use docking studies to predict interactions with target enzymes (e.g., kinases) .
Q. How can contradictions in pharmacological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodological Answer :
- Replicate assays : Conduct dose-response studies in triplicate across multiple cell lines.
- Orthogonal validation : Pair enzymatic assays with biophysical techniques (e.g., SPR, ITC) to confirm binding kinetics.
- Structural analysis : Compare crystallographic data with analogs to identify conformational influences on activity .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Simulate reaction pathways (e.g., cyclopropane ring-opening energetics) using Gaussian or ORCA software.
- Molecular dynamics : Model solvent effects and transition states to predict regioselectivity in substitution reactions.
- SAR libraries : Build structure-activity relationship databases to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
